molecular formula C6H12O B096133 (S)-(+)-5-Hexen-2-ol CAS No. 17397-24-9

(S)-(+)-5-Hexen-2-ol

Cat. No.: B096133
CAS No.: 17397-24-9
M. Wt: 100.16 g/mol
InChI Key: LNPNXWKVAFKIBX-LURJTMIESA-N
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Description

(S)-(+)-5-Hexen-2-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-hex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPNXWKVAFKIBX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17397-24-9
Record name (S)-(+)-5-Hexen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (S)-(+)-5-Hexen-2-ol a molecule of interest for researchers?

A: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other. These forms, known as enantiomers, can exhibit different biological activities. In the context of the provided research, this compound is of particular interest due to its potential role in the synthesis of insect pheromones [, ]. These pheromones, which are chemical signals used by insects for communication, often rely on specific enantiomers for their biological activity.

Q2: How is this compound produced in the research?

A: The research focuses on the biocatalytic production of this compound through the enantioselective reduction of 5-Hexen-2-one. This process utilizes microorganisms, specifically yeast strains, that can selectively convert 5-Hexen-2-one into the desired this compound enantiomer with high yields []. This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

Q3: What further research directions are suggested by these findings?

A3: The identification of specific yeast strains capable of producing this compound with high enantioselectivity opens doors to further research in several areas. These include:

  • Optimization of biocatalytic processes: Exploring factors such as culture conditions, substrate concentrations, and genetic engineering of the yeast strains to further enhance the efficiency and yield of this compound production [].
  • Investigation of downstream applications: Exploring the potential use of biocatalytically produced this compound in the development of environmentally friendly insect pheromones for pest control [].
  • Exploration of other biocatalysts: Screening for other microorganisms, such as bacteria or fungi, that may possess different enantioselectivities or offer advantages in terms of production efficiency [].

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